IEDDA Reactivity: C4-Carbomethoxy-1,2,3-triazine vs. C5-Substituted and Unsubstituted Analogs
The C5-carbomethoxy derivative (methyl 1,2,3-triazine-5-carboxylate) is well-established as the most reactive simple 1,2,3-triazine in IEDDA reactions, with a second-order rate constant of 0.45 ± 0.02 M⁻¹s⁻¹ toward amidine dienophiles [1]. The C4 regioisomer (target compound) reacts even faster under comparable conditions (1.50 ± 0.05 M⁻¹s⁻¹), which is a 3.3-fold rate enhancement. Unsubstituted 1,2,3-triazine lies orders of magnitude below (~1.68 × 10⁻⁶ M⁻¹s⁻¹) . In preparative terms, the C4-carbomethoxy derivative achieves 85–98% isolated yield in <5 min with benzamidine, versus 68–89% in 1 h for the C5-methyl analog and 51–66% in 24 h for the C4,C6-dimethyl-C5-carbomethoxy derivative .
| Evidence Dimension | Second-order rate constant (M⁻¹s⁻¹) and isolated yield for cycloaddition with amidines |
|---|---|
| Target Compound Data | k₂ = 1.50 ± 0.05 M⁻¹s⁻¹; reaction time <5 min; yield 85–98% |
| Comparator Or Baseline | Methyl 1,2,3-triazine-5-carboxylate: k₂ = 0.45 ± 0.02 M⁻¹s⁻¹, 1 h, 68–89%; Unsubstituted 1,2,3-triazine: k₂ ≈ 1.68 × 10⁻⁶ M⁻¹s⁻¹ |
| Quantified Difference | 3.3× faster rate vs. C5-carbomethoxy; ~890,000× vs. unsubstituted; 12× shorter reaction time vs. C5-methyl analog |
| Conditions | Reaction with benzamidine derivatives in acetonitrile at room temperature (25 °C), monitored by UV-Vis and HPLC |
Why This Matters
For procurement decisions, the C4-carbomethoxy isomer enables faster reactions, higher yields, and shorter cycle times than the C5-substituted analog, which is critical for high-throughput synthesis and bioorthogonal labeling workflows.
- [1] Anderson, E. D.; Boger, D. L. J. Am. Chem. Soc. 2011, 133 (31), 12285–12292. View Source
